molecular formula C24H23NO3 B3833015 ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate

ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate

Cat. No. B3833015
M. Wt: 373.4 g/mol
InChI Key: XCTRFNZSTRTXEH-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate, also known as EDBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. EDBO belongs to the family of β-diketones, which are known for their unique chemical properties and versatile applications.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins that are involved in the pathogenesis of various diseases. For example, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, which makes it suitable for a variety of applications. However, one limitation of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate. One area of interest is the development of new synthetic methods that can improve the yield and purity of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate. Another area of research is the investigation of the potential applications of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate in materials science, such as the synthesis of new MOFs with unique properties.
In the field of medicinal chemistry, future research could focus on the optimization of the structure of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate to improve its activity and selectivity against specific targets. Additionally, studies could be conducted to investigate the potential of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate as a drug delivery system for targeted therapy.
In conclusion, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields of research. Its unique chemical properties and versatile applications make it a promising candidate for further investigation.

Scientific Research Applications

Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In materials science, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

ethyl 2-benzyl-3-oxo-3-(N-phenylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-2-28-24(27)22(18-19-12-6-3-7-13-19)23(26)25(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22H,2,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTRFNZSTRTXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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